4-ethoxy-N-[3-[(4-fluorobenzoyl)amino]phenyl]benzamide
Description
The compound “4-ethoxy-N-{3-[(4-fluorobenzoyl)amino]phenyl}benzamide” is a benzamide derivative. Benzamides are a class of compounds containing a benzene ring attached to an amide functional group. They are used in a wide range of applications, including as building blocks in organic synthesis and as pharmaceuticals .
Synthesis Analysis
The synthesis of benzamide derivatives typically involves the reaction of a benzoyl chloride with an amine. In the case of “4-ethoxy-N-{3-[(4-fluorobenzoyl)amino]phenyl}benzamide”, the 4-fluorobenzoyl chloride would react with the 3-aminophenol, followed by acylation with ethoxybenzoyl chloride .Molecular Structure Analysis
The molecular structure of “4-ethoxy-N-{3-[(4-fluorobenzoyl)amino]phenyl}benzamide” would consist of a central benzene ring, with an amide group attached to one carbon and an ethoxy group attached to another. The amide group would be further substituted with a 4-fluorobenzoyl group and a phenyl group .Chemical Reactions Analysis
As a benzamide derivative, “4-ethoxy-N-{3-[(4-fluorobenzoyl)amino]phenyl}benzamide” would be expected to undergo reactions typical of amides and aromatic compounds. These could include nucleophilic acyl substitution reactions at the amide group and electrophilic aromatic substitution reactions at the benzene ring .Physical and Chemical Properties Analysis
The physical and chemical properties of “4-ethoxy-N-{3-[(4-fluorobenzoyl)amino]phenyl}benzamide” would be influenced by its functional groups. The presence of the amide group could result in hydrogen bonding, affecting its solubility and boiling point. The aromatic rings could contribute to its stability and reactivity .Future Directions
The future directions for research on “4-ethoxy-N-{3-[(4-fluorobenzoyl)amino]phenyl}benzamide” would likely depend on its potential applications. Given the wide range of uses for benzamide derivatives, it could be of interest in fields such as medicinal chemistry, materials science, or synthetic organic chemistry .
Properties
IUPAC Name |
4-ethoxy-N-[3-[(4-fluorobenzoyl)amino]phenyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN2O3/c1-2-28-20-12-8-16(9-13-20)22(27)25-19-5-3-4-18(14-19)24-21(26)15-6-10-17(23)11-7-15/h3-14H,2H2,1H3,(H,24,26)(H,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRHGEBZQKWKJLE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)NC(=O)C3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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